Butanedioic acid, sulfo-, 4-dodecyl 1-(2-propenyl) ester, sodium salt
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Overview
Description
Butanedioic acid, sulfo-, 4-dodecyl 1-(2-propenyl) ester, sodium salt: is a chemical compound with the molecular formula C19H33NaO7S and a molecular weight of 428.516 g/mol . This compound is known for its surfactant properties and is commonly used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, sulfo-, 4-dodecyl 1-(2-propenyl) ester, sodium salt typically involves the esterification of butanedioic acid with 4-dodecyl alcohol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions often include:
Esterification: The reaction between butanedioic acid and 4-dodecyl alcohol is carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures (around 100-150°C).
Sulfonation: The esterified product is then sulfonated using reagents like chlorosulfonic acid or sulfur trioxide in an inert solvent such as dichloromethane.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and crystallization is common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Butanedioic acid, sulfo-, 4-dodecyl 1-(2-propenyl) ester, sodium salt can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted esters or sulfonates.
Scientific Research Applications
Butanedioic acid, sulfo-, 4-dodecyl 1-(2-propenyl) ester, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media as a detergent to lyse cells and release cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of butanedioic acid, sulfo-, 4-dodecyl 1-(2-propenyl) ester, sodium salt is primarily based on its surfactant properties. The compound reduces surface tension, allowing it to interact with both hydrophilic and hydrophobic molecules. This property makes it effective in emulsifying, dispersing, and solubilizing various substances. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, leading to changes in membrane permeability and protein function .
Comparison with Similar Compounds
Similar Compounds
Disodium lauryl sulfosuccinate: Similar surfactant properties but with different alkyl chain length.
Sodium monododecyl sulfosuccinate: Another surfactant with a single dodecyl chain.
Butanedioic acid, 2-sulfo-, 1 (or 4)-dodecyl ester, sodium salt: Similar structure but different ester positions.
Uniqueness
Butanedioic acid, sulfo-, 4-dodecyl 1-(2-propenyl) ester, sodium salt is unique due to its specific ester and sulfonate positions, which confer distinct physicochemical properties. Its ability to act as both an emulsifier and a dispersant makes it versatile in various applications .
Properties
CAS No. |
94227-22-2 |
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Molecular Formula |
C19H33NaO7S |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
sodium;4-dodecan-4-yloxy-1,4-dioxo-1-prop-2-enoxybutane-2-sulfonate |
InChI |
InChI=1S/C19H34O7S.Na/c1-4-7-8-9-10-11-13-16(12-5-2)26-18(20)15-17(27(22,23)24)19(21)25-14-6-3;/h6,16-17H,3-5,7-15H2,1-2H3,(H,22,23,24);/q;+1/p-1 |
InChI Key |
MSYOTMBLCPLHFQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC(CCC)OC(=O)CC(C(=O)OCC=C)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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